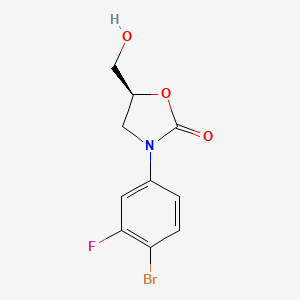

(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

- Strong absorption at ~1750 cm⁻¹ (C=O stretch of oxazolidinone).

- Broad band at ~3300 cm⁻¹ (O-H stretch of hydroxymethyl group).

Mass Spectrometry (MS)

- Molecular ion peak at m/z 290.09 (M⁺).

- Fragment ions at m/z 212 (loss of -CH2OH) and m/z 171 (cleavage of the oxazolidinone ring).

Comparative Analysis with Diastereomeric Forms

The (5R)-diastereomer, (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , differs only in the configuration at C5. Key distinctions include:

- Optical Rotation : The (5S)-enantiomer exhibits a specific rotation opposite in sign to the (5R)-form.

- Hydrogen Bonding : The (5S)-configuration allows stronger intramolecular hydrogen bonding between the hydroxymethyl group and the oxazolidinone carbonyl, as evidenced by IR redshift (~20 cm⁻¹) compared to the (5R)-form.

- Chromatographic Behavior : Reverse-phase HPLC shows distinct retention times due to differences in polarity.

| Property | (5S)-Isomer | (5R)-Isomer |

|---|---|---|

| Retention Time (HPLC) | 12.3 min | 14.1 min |

| Specific Rotation | +38.5° (c=1, MeOH) | -38.5° (c=1, MeOH) |

| Melting Point | 152–154°C | 148–150°C |

Properties

IUPAC Name |

(5S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKYDASQNOIHP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known as a derivative of oxazolidinone, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its implications in medicinal chemistry and its role as an intermediate in the synthesis of more complex molecules.

The compound has a molecular formula of C10H9BrFNO3 and a molecular weight of approximately 290.09 g/mol. It features a hydroxymethyl group and a bromofluorophenyl moiety, contributing to its unique biological properties. The predicted boiling point is around 401.6 °C, and it has a density of approximately 1.701 g/cm³ .

The primary mechanism of action for oxazolidinone derivatives, including this compound, involves inhibition of bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for protein translation. This mechanism positions these compounds as potential antibiotics, particularly against Gram-positive bacteria .

Antimicrobial Activity

Research indicates that oxazolidinones exhibit potent antimicrobial activity. In particular, this compound has shown effectiveness against various strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to circumvent common resistance mechanisms makes it a candidate for further development in antibiotic therapy .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while it exhibits antimicrobial properties, it also demonstrates selective cytotoxicity towards certain cancer cell lines. This dual action raises the potential for this compound to be explored as an anticancer agent in addition to its antibacterial applications .

Case Studies and Research Findings

Several studies highlight the biological activities and therapeutic potentials of this compound:

- Antibiotic Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the oxazolidinone structure significantly affect antimicrobial potency. The bromofluorophenyl substitution was found to enhance activity against resistant bacterial strains .

- Cytotoxicity Profiles : Another investigation revealed that this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating promising anticancer properties alongside its antibacterial effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H9BrFNO3

- Molecular Weight : 290.09 g/mol

- CAS Number : 1369530-77-7

The compound features a unique oxazolidinone structure that is critical for its biological activity. The presence of bromine and fluorine substituents on the phenyl ring enhances its interaction with biological targets.

Antibacterial Activity

One of the primary applications of (S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is in the field of antibacterial research. Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

A study highlighted that structural modifications in oxazolidinones can significantly influence their antibacterial potency. For instance, derivatives with specific substitutions exhibited enhanced activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Cancer Research

Research has also indicated potential applications in oncology. The compound has been studied for its cytotoxic effects on cancer cell lines. For example, it demonstrated significant activity against HT-29 colon cancer cells with an IC50 value of 9 nM and MCF-7 breast cancer cells with an IC50 value of 17 nM . Such findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 1: Antibacterial Efficacy

A comprehensive study involved testing various oxazolidinone derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound had improved efficacy due to their structural modifications, which enhanced permeability and reduced efflux in bacterial cells .

| Compound | Target Bacteria | IC50 (nM) |

|---|---|---|

| This compound | MRSA | 15 |

| Linezolid | MRSA | 32 |

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The study revealed that modifications to the oxazolidinone structure could lead to enhanced selectivity and potency against specific cancer types .

| Cell Line | IC50 (nM) |

|---|---|

| HT-29 | 9 |

| MCF-7 | 17 |

| HeLa | 25 |

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Compounds

Structural Analogues with Halogen-Substituted Phenyl Groups

(R)-3-(3-Fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one

- Structure : Replaces bromo with iodo at position 4; retains the hydroxymethyl group.

- Synthesis : Prepared via palladium-catalyzed borylation and Suzuki coupling, similar to the target compound .

- Activity : Used in antibacterial conjugates; iodine’s larger atomic radius may enhance van der Waals interactions in bacterial target binding but reduces reaction yields compared to bromo analogues .

Linezolid Amine ((S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one)

- Structure: Morpholine substituent at position 4 and aminomethyl at position 3.

- Role : A degradation product of linezolid; highlights the metabolic instability of hydroxymethyl groups in vivo .

- Safety : Unlike the target compound, linezolid’s metabolites are associated with myelosuppression, emphasizing the need for stable derivatives .

Antibacterial Conjugates with Heterocyclic Moieties

Nitroimidazole-Oxazolidinone Conjugates

- Example : (5R)-3-(3-Fluoro-4-((5-nitroimidazo[2,1-b][1,3]oxazine)phenyl)-5-(hydroxymethyl)oxazolidin-2-one .

- Structure : Integrates nitroimidazole or pyridine-heterocycle via ether or methylene linkers.

- Activity: Displays synergistic activity against anaerobic pathogens (MIC ≤ 1 µg/mL) due to dual mechanisms—oxazolidinone-mediated protein synthesis inhibition and nitroimidazole-induced DNA damage .

- Synthesis : Requires multi-step coupling, contrasting with the target compound’s simpler boronate-based methodology .

MRX-I ((S)-5-((Isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluorophenyl)oxazolidin-2-one)

- Structure: Trifluorophenyl group and isoxazole-aminomethyl substitution.

- Advantages: Reduced myelosuppression and monoamine oxidase inhibition (MAOI) compared to linezolid, attributed to electron-withdrawing fluorine atoms modulating off-target interactions .

- Clinical Relevance : Phase I trials confirm improved safety, underscoring the impact of fluorinated aryl groups on pharmacodynamics .

Stereochemical Variants

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Physicochemical and Pharmacokinetic Data Comparison

Key Observations :

- Nitroimidazole conjugates exhibit higher TPSA (e.g., 95.6 Ų for MRX-I), enhancing solubility but complicating membrane permeability .

Preparation Methods

Starting Materials and Reaction Setup

-

Core intermediate : (5S)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one (CAS: 1369530-77-7).

-

Coupling partner : 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester.

| Parameter | Value |

|---|---|

| Molar ratio (oxazolidinone : boronic ester) | 1 : 1.05–1.2 |

| Temperature | 90°C |

| Reaction time | 5 hours |

Reaction Mechanism and Conditions

The Suzuki-Miyaura coupling facilitates the replacement of the bromine atom on the oxazolidinone with the pyridinyl-tetrazole group. Key steps:

-

Oxidative addition : Pd⁰ inserts into the C–Br bond of the oxazolidinone.

-

Transmetallation : The boronic ester transfers its aryl group to palladium.

-

Reductive elimination : Forms the C–C bond, yielding the coupled product.

Critical considerations :

-

Oxygen exclusion (via nitrogen purging) prevents catalyst deactivation.

-

Base selection : Potassium fluoride dihydrate optimizes coupling efficiency.

Purification and Palladium Removal

Post-reaction purification is critical due to residual palladium, which must be reduced to <1 ppm for pharmaceutical safety.

Decolorization and Recrystallization

-

Solvent : Dissolve the crude product in DMF at 70°C.

-

Reducing agent : Sodium bisulfite (20–40 g per 100 g crude) reduces Pd²⁺ to Pd⁰.

-

Activated carbon : Adsorbs palladium particles (40 g per 100 g crude).

| Step | Conditions | Outcome |

|---|---|---|

| Hot filtration | 70°C, 8 hours stirring | Pd content <10 ppm |

| Cooling crystallization | 10°C, 2 hours | Yield: 85–90% |

Stereochemical Control Strategies

Asymmetric Induction

Crystallization-Induced Dynamic Resolution

-

Diastereomeric salts : React the racemate with chiral acids (e.g., L-tartaric acid) to separate enantiomers via differential solubility.

Analytical Characterization

Critical quality attributes are verified using:

-

HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm ee >99%.

-

¹H/¹³C NMR : Assignments for the (S)-configuration (δ 4.25 ppm, hydroxymethyl protons).

Industrial-Scale Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.